1-Benzyl-3-(4-morpholino-2-(p-tolyl)quinolin-6-yl)urea
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Overview
Description
1-Benzyl-3-(4-morpholino-2-(p-tolyl)quinolin-6-yl)urea is a complex organic compound with a unique structure that combines a quinoline core with morpholine and benzyl groups
Preparation Methods
The synthesis of 1-Benzyl-3-(4-morpholino-2-(p-tolyl)quinolin-6-yl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Morpholine Group: The morpholine group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinoline core is replaced by morpholine.
Attachment of the Benzyl Group: The benzyl group can be attached through a Friedel-Crafts alkylation reaction, using benzyl chloride and a Lewis acid catalyst.
Formation of the Urea Linkage: The final step involves the reaction of the amine group on the quinoline core with an isocyanate to form the urea linkage.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Chemical Reactions Analysis
1-Benzyl-3-(4-morpholino-2-(p-tolyl)quinolin-6-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas and a palladium catalyst, resulting in the reduction of the quinoline ring to a tetrahydroquinoline derivative.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or morpholine groups, using reagents such as sodium hydride or lithium diisopropylamide.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and isocyanate derivatives.
Scientific Research Applications
1-Benzyl-3-(4-morpholino-2-(p-tolyl)quinolin-6-yl)urea has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases. Its unique structure allows it to interact with various biological targets, including enzymes and receptors.
Materials Science: The compound can be used as a building block for the synthesis of novel materials with interesting electronic and optical properties.
Chemical Biology: Researchers use the compound to study the mechanisms of enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(4-morpholino-2-(p-tolyl)quinolin-6-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In the case of receptor interactions, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
1-Benzyl-3-(4-morpholino-2-(p-tolyl)quinolin-6-yl)urea can be compared with other similar compounds, such as:
Quinoline Derivatives: Compounds like chloroquine and quinine, which are used as antimalarial agents, share the quinoline core but differ in their substituents and overall structure.
Morpholine Derivatives: Compounds like morpholine itself and its derivatives, which are used as solvents and corrosion inhibitors, have the morpholine ring but lack the quinoline core.
Benzyl Urea Derivatives: Compounds like benzylurea and its derivatives, which are used as herbicides and insecticides, have the benzyl and urea groups but lack the quinoline and morpholine components.
The uniqueness of this compound lies in its combination of these structural elements, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-benzyl-3-[2-(4-methylphenyl)-4-morpholin-4-ylquinolin-6-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O2/c1-20-7-9-22(10-8-20)26-18-27(32-13-15-34-16-14-32)24-17-23(11-12-25(24)31-26)30-28(33)29-19-21-5-3-2-4-6-21/h2-12,17-18H,13-16,19H2,1H3,(H2,29,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXRLLRWFNUUQKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)NC(=O)NCC4=CC=CC=C4)C(=C2)N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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